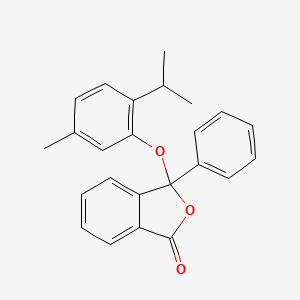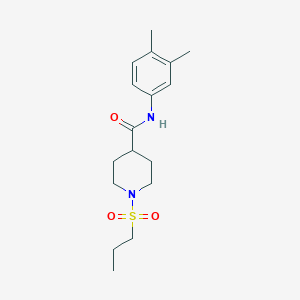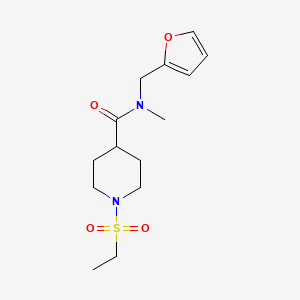
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as PTP1B inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects that make it a promising candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor involves the inhibition of this compound, which is a negative regulator of insulin signaling. By inhibiting this compound, this compound can enhance insulin sensitivity and improve glucose uptake, which can be beneficial for the treatment of diabetes and other metabolic disorders. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects
This compound inhibitor has several biochemical and physiological effects that make it a promising candidate for various laboratory experiments. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor in laboratory experiments is its specificity for this compound. This compound has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor. One potential direction is the development of more potent and selective inhibitors of this compound, which could be used for the treatment of diabetes and other metabolic disorders. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of this compound inhibitor, which could lead to the development of new therapeutic agents for the treatment of various inflammatory and neoplastic diseases. Finally, the use of this compound inhibitor in combination with other drugs or therapies could be explored as a potential strategy for enhancing the efficacy of existing treatments.
Synthesemethoden
The synthesis of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one can be achieved through a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor has been extensively studied for its potential applications in scientific research. This compound has been found to have several biological activities, including the inhibition of protein tyrosine phosphatase 1B (this compound), which is a key regulator of insulin signaling and glucose homeostasis. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNLELWHGKWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)


![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)

![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)